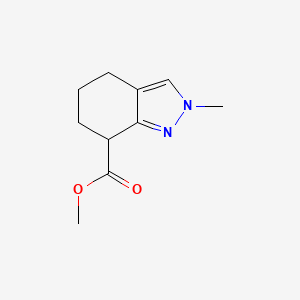

methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3 |

InChI Key |

NUWIJNWFAVUTEI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2CCCC(C2=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate typically involves constructing the tetrahydroindazole core followed by functional group transformations to install the methyl ester moiety. The key steps include:

- Formation of the tetrahydroindazole ring system via cyclization of appropriate hydrazine derivatives with cyclic ketones or ketoesters.

- Introduction or preservation of the methyl substituent at the 2-position.

- Esterification or direct synthesis of the carboxylate group at the 7-position.

Representative Synthetic Procedure

A commonly reported synthetic route involves:

-

- Hydrazine hydrate or substituted hydrazines (e.g., propylhydrazine)

- Cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one or related cyclic ketones

- Diethyl oxalate or ethyl/methyl oxalate derivatives for acylation steps

Cyclization Step:

The cyclic ketone is treated with hydrazine hydrate under controlled conditions (often in ethanol or similar solvents) to form the tetrahydroindazole ring system. This step can be performed at temperatures ranging from room temperature to reflux, depending on the substrate and solvent.Ester Formation:

The carboxylate function at the 7-position is introduced either by direct esterification of the corresponding acid or by using an ester-containing starting material. Methyl esters can be formed by reacting the acid intermediate with methanol in the presence of acid catalysts or by using methylating agents.Purification:

The crude product is typically purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Industrial and Laboratory Scale Considerations

- Catalysts and Reagents:

Acid catalysts such as acetic acid or hydrochloric acid may be used to facilitate cyclization and esterification steps. - Solvents:

Alcoholic solvents (methanol, ethanol) are preferred for esterification. Aromatic solvents like toluene may be used during intermediate steps for better solubility. - Temperature and Time:

Reaction temperatures vary between 0 °C and reflux conditions (up to 70 °C), with reaction times from several hours up to 24 hours depending on the step. - Yield Optimization:

Use of catalysts, controlled addition of reagents, and optimized reaction times improve yield and selectivity.

Data Table: Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazine hydrate + cyclic ketone | 25–80 | 5–10 | 70–85 | Solvent: ethanol or acetonitrile |

| Acylation (if needed) | Diethyl oxalate + LDA (base) | −78 to 0 | 2–4 | 65–70 | Low temperature to control selectivity |

| Esterification | Acid intermediate + methanol + acid catalyst | 40–70 | 5–10 | 75–90 | Methanol as solvent and reagent |

| Purification | Recrystallization / chromatography | Ambient | — | — | To achieve >95% purity |

Mechanistic Insights and Research Discoveries

- The cyclization to form the tetrahydroindazole core is facilitated by nucleophilic attack of hydrazine nitrogen atoms on the carbonyl carbon of cyclic ketones, followed by ring closure and tautomerization.

- Late-stage functionalization strategies, such as reductive amination or amide coupling, have been employed to diversify tetrahydroindazole derivatives, improving biological activity and selectivity.

- Molecular modeling and structure-activity relationship (SAR) studies have shown that substitution patterns on the tetrahydroindazole ring influence binding affinity to biological targets like sigma receptors, highlighting the importance of precise synthetic control.

- Ester groups at the 7-position contribute to compound stability and solubility, which are crucial for medicinal chemistry applications.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and further functionalization.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid |

| Basic Hydrolysis | NaOH (aq), reflux | Sodium salt of the carboxylic acid |

This hydrolysis is often a precursor step for synthesizing amides or other derivatives . For example, in medicinal chemistry, the carboxylic acid intermediate can be converted to carboxamides for enhanced biological activity .

Nucleophilic Substitution

The ester group participates in nucleophilic substitution reactions, enabling transesterification or aminolysis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Transesterification | Methanol, H<sup>+</sup> | Methyl ester derivatives |

| Aminolysis | Ammonia or amines | Carboxamide derivatives |

These reactions are facilitated by the electrophilic carbonyl carbon in the ester group, which is susceptible to attack by nucleophiles like alcohols or amines. For instance, aminolysis with primary amines produces carboxamides, a class of compounds explored for enzyme inhibition (e.g., PARP inhibitors) .

Cycloaddition Reactions

The tetrahydroindazole core can engage in cycloaddition reactions, such as Diels-Alder, to form fused polycyclic systems.

| Dienophile | Conditions | Products |

|---|---|---|

| Maleic anhydride | Heat, inert solvent | Six-membered fused ring adducts |

The partially saturated ring system acts as a diene, reacting with electron-deficient dienophiles to yield structurally complex products. This reactivity is valuable in synthesizing advanced intermediates for pharmaceuticals.

Oxidation and Reduction

The tetrahydroindazole ring and ester group undergo redox reactions:

-

Oxidation :

-

The tetrahydro ring can be oxidized to yield aromatic indazole derivatives under strong oxidizing agents (e.g., KMnO<sub>4</sub>).

-

Ester groups remain stable under mild oxidation conditions.

-

-

Reduction :

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ester to a primary alcohol.

-

Reactivity at the Indazole Ring

While the tetrahydroindazole ring is less reactive than its aromatic counterpart, it can still undergo:

-

Electrophilic Substitution : Limited due to reduced aromaticity, but possible under vigorous conditions (e.g., nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

-

Alkylation : The nitrogen atoms in the indazole ring can be alkylated using alkyl halides.

Scientific Research Applications

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methyl-4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid

- Core Structure : Identical indazole-tetrahydro system.

- Key Differences :

- Substituent at position 3 (carboxylic acid) vs. position 7 (methyl ester) in the target compound.

- Functional Group : Carboxylic acid increases polarity and hydrogen-bonding capacity compared to the ester, impacting solubility and biological interactions.

- Implications :

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Core Structure: Isoquinoline (one nitrogen atom) vs. indazole (two nitrogen atoms).

- Substituents :

- Ethyl ester at position 2.

- Methoxy groups at positions 6 and 5.

Heterocyclic Core Modifications

Nitroimidazole Derivatives (e.g., Metronidazole Analogues)

- Core Structure: Imidazole (five-membered ring with two non-adjacent nitrogen atoms) vs. indazole.

- Substituents : Nitro groups and methyl substituents (e.g., 2-methyl-4(5)-nitroimidazole).

- Implications :

Commercial and Regulatory Considerations

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Functional Group | Key Property Differences |

|---|---|---|---|---|

| Target Compound | Indazole (tetrahydro) | 2-methyl, 7-carboxylate (ester) | Methyl ester | Moderate polarity, lipophilic |

| 2-Methyl-4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid | Indazole (tetrahydro) | 2-methyl, 3-carboxylic acid | Carboxylic acid | High polarity, hydrophilic |

| Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate | Isoquinoline | 6,7-dimethoxy, ethyl ester | Ethyl ester | Electron-rich, lower nitrogen content |

| 2-Methyl-4(5)-Nitroimidazole | Imidazole | 2-methyl, 4/5-nitro | Nitro group | Redox-active, high reactivity |

Table 2: Regulatory and Commercial Data

| Compound Type | HS Code | MFN Tariff | General Tariff | Tax Rebate Rate |

|---|---|---|---|---|

| Nitrogen heterocycles (ester) | 2933990090 | 6.5% | 20.0% | 13.0% |

| Nitrogen heterocycles (acid) | 2933990090 | 6.5% | 20.0% | 13.0% |

Biological Activity

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

The compound features a unique indazole structure characterized by a fused five-membered and six-membered ring containing nitrogen atoms. Its structural characteristics contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the indazole ring.

- Carboxylation Reactions : Introducing the carboxylate group at the desired position on the indazole scaffold.

These methods highlight the versatility in producing this compound for research and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. For instance:

- Inhibition of Kinases : Some indazole derivatives have shown potent inhibitory effects against various kinases involved in cancer progression. Specific IC50 values have been reported in the single-digit nanomolar range against cell lines such as HL60 and HCT116 .

Neuropharmacological Effects

This compound has been investigated for its interaction with dopamine receptors:

- Dopamine Receptor Agonism : Preliminary studies suggest that compounds with similar structures may act as selective agonists for dopamine receptors, particularly D3 receptors. This activity is associated with potential therapeutic effects in neuropsychiatric disorders .

Anti-inflammatory Activity

Indazole derivatives have also been evaluated for their anti-inflammatory properties:

- In Vitro Studies : Some synthesized derivatives have demonstrated significant anti-inflammatory effects in cell-based assays, potentially offering new avenues for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of various indazole derivatives, indicating that some compounds were more potent than established antibiotics against specific pathogens .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the indazole structure affect biological activity. For example, substituents at certain positions on the indazole ring significantly influence potency against target enzymes .

- Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic profiles indicate favorable absorption and distribution characteristics for some derivatives, although further studies are needed to assess long-term safety and efficacy in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | C10H14N2O2 | Different position of carboxylate group |

| 3-Methoxy-2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid | C10H14N2O3 | Contains methoxy substituent |

| 5-Methyl-4,5,6,7-tetrahydroindazole | C9H12N2 | Simpler structure lacking carboxylate |

This table illustrates the uniqueness of this compound compared to related compounds.

Q & A

Q. Advanced

- Enzyme inhibition assays : Human dihydroorotate dehydrogenase (DHODH) inhibition is measured via UV-Vis spectroscopy at 300 nm, with IC values calculated using dose-response curves .

- Anti-tumor screening : Cytotoxicity is evaluated in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, comparing activity to reference standards like doxorubicin .

- Solubility studies : Kinetic solubility in phosphate buffer (pH 7.4) is quantified using HPLC or UV absorbance .

How can solubility challenges be addressed during formulation?

Q. Advanced

- Co-solvent systems : Use ethanol or PEG-400 to enhance aqueous solubility .

- pH adjustment : Buffers (pH 4–8) stabilize the compound in physiological conditions .

- Prodrug strategies : Ester hydrolysis of the methyl carboxylate group can improve bioavailability .

How should researchers resolve contradictions in biological activity data?

Q. Advanced

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .

- Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain variability .

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .

What purification techniques are most effective for this compound?

Q. Basic

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) resolves polar byproducts .

- Recrystallization : DMF/water or acetic acid mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate enantiomers or diastereomers .

How can derivatives be designed to enhance target selectivity?

Q. Advanced

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position improves DHODH binding affinity .

- Stereochemical control : Chiral resolution of the tetrahydroindazole ring reduces off-target effects .

- Bioisosteric replacement : Replacing the methyl carboxylate with amide groups retains activity while altering pharmacokinetics .

What role do solvent effects play in reaction kinetics?

Q. Advanced

- Polar solvents : Accelerate nucleophilic attack in cyclization steps due to stabilization of transition states .

- Viscosity impacts : Low-viscosity solvents (THF) improve diffusion rates, reducing reaction time .

- Dielectric constant : Higher dielectric solvents (DMF) stabilize ionic intermediates, enhancing yields in SN2 reactions .

What key spectroscopic data should researchers prioritize for quality control?

Q. Basic

- NMR purity : Ensure absence of extraneous peaks in H NMR (e.g., residual solvents like DMF at δ 2.7–2.9 ppm) .

- HRMS accuracy : Match observed [M+H] to theoretical mass within ±2 ppm .

- HPLC retention time : Consistency (±0.1 min) confirms batch-to-batch reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.